2-(2,4-Dichlorophenoxy)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2FNO4S/c20-13-3-8-18(17(21)10-13)27-12-19(24)23-9-1-2-16(11-23)28(25,26)15-6-4-14(22)5-7-15/h3-8,10,16H,1-2,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUWNMHJEONILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dichlorophenoxy Intermediate:
Piperidine Coupling:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Formation of piperidine N-oxide derivatives.
Reduction: Conversion to sulfide derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Group
- 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (): Replaces 2,4-dichlorophenoxy with 4-bromophenoxy. Bromine’s larger atomic radius and polarizability may alter lipophilicity and receptor binding compared to chlorine. Piperazine ring (vs. Molecular weight: 457.31 g/mol (vs. target compound’s ~443.3 g/mol).
- 2-(2-Fluorophenoxy)-1-{4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone (): Features a monofluorophenoxy group and a triazolopyrimidine-piperazine system.
Variations in the Nitrogen-Containing Ring System
- Piperidine vs. Piperazine Scaffolds: Piperidine (six-membered ring with one nitrogen) in the target compound offers conformational flexibility, while piperazine derivatives (e.g., ) have two nitrogen atoms, enabling stronger hydrogen bonding and altered pharmacokinetics . Example: 2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethanone () lacks the sulfonyl group but shares the dichlorophenoxy-ethanone core.
Sulfonyl Group Modifications
- 3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl vs. Benzenesulfonyl Derivatives: The 4-fluorophenylsulfonyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs (e.g., compounds in ).
Melting Points and Solubility
- Melting points for related sulfonamide-piperidine/piperazine compounds range from 132°C to 230°C (). The target compound’s melting point is likely within this range, influenced by its halogen content and crystalline packing.
- The fluorophenylsulfonyl group may improve solubility in polar solvents compared to non-fluorinated analogs .
Spectroscopic Characterization
Potential Bioactivity
- Aryloxyacetic acid derivatives (e.g., ) are known herbicides, suggesting the target compound may have agrochemical applications.
- Sulfonamide-piperidine systems (e.g., ) are prevalent in kinase inhibitors and antimicrobial agents, hinting at possible pharmaceutical uses .
Comparative Data Table
Biological Activity
The compound 2-(2,4-Dichlorophenoxy)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone , often referred to as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), exhibits significant biological activity, particularly in herbicidal and potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a dichlorophenoxy group, a piperidine moiety, and a sulfonyl group, which contribute to its biological activity.
Herbicidal Activity
Research indicates that compounds related to 2,4-D are primarily utilized as herbicides. The mechanism involves disrupting plant growth by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. The specific activity of This compound has been evaluated in various formulations:
| Formulation Type | Active Ingredient Concentration | Efficacy |
|---|---|---|
| Aqueous suspension | 5% | Moderate |
| Capsule suspension | 10% | High |
| Suspension concentrates | 15% | Very High |
These formulations demonstrate enhanced efficacy against broadleaf weeds while being less harmful to grasses, similar to the well-known herbicide 2,4-D .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of the compound. A study focusing on mitochondrial function revealed that while the compound does not significantly induce oxidative stress, it affects mitochondrial membrane integrity and ATP synthesis in a concentration-dependent manner .
Key Findings:
- ATP Levels: Decreased at concentrations above 0.4 μM.
- Membrane Potential: Significant dissipation observed from 10 μM concentrations.
This suggests that while the compound is effective as an herbicide, it may also pose risks to non-target organisms through mitochondrial disruption.
Case Study 1: Agricultural Application
In agricultural settings, formulations containing this compound were tested for their effectiveness against common weeds. Trials showed a reduction in weed biomass by over 80% when applied pre-emergence compared to untreated controls. The study highlighted the importance of timing and application method in maximizing herbicidal efficacy.
Case Study 2: Environmental Impact
A longitudinal study assessed the environmental impact of using this compound in agricultural practices. Results indicated that runoff from treated fields led to detectable levels in nearby water bodies but did not exceed regulatory limits for aquatic life toxicity. However, continuous monitoring was recommended to mitigate potential long-term ecological effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies that identify critical structural features contributing to its herbicidal properties. Key observations include:
- Dichlorophenoxy Group: Essential for herbicidal activity due to its role in mimicking auxins.
- Piperidine Ring: Enhances binding affinity to target sites within plant cells.
- Sulfonyl Group: May contribute to increased solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
